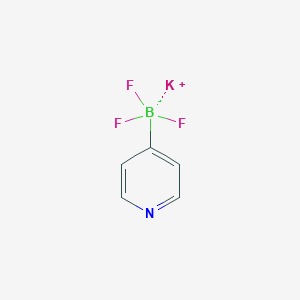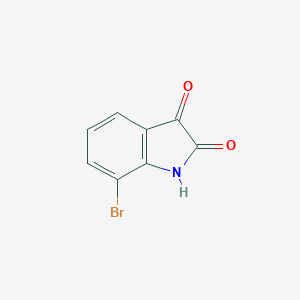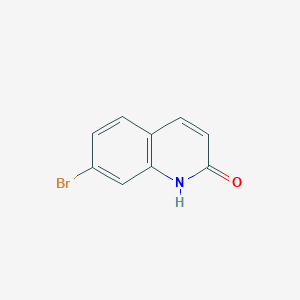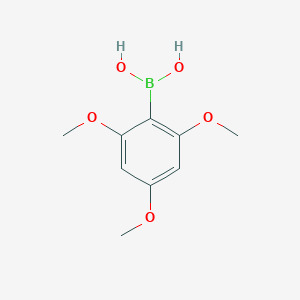
Potassium 4-Pyridyltrifluoroborate
Übersicht
Beschreibung
Potassium 4-Pyridyltrifluoroborate is a chemical compound that is part of a broader class of potassium organotrifluoroborates. These compounds are known for their stability and reactivity in various organic synthesis reactions, particularly in cross-coupling reactions to form carbon-carbon bonds. The stability of these compounds is attributed to their crystalline solid form, which allows them to be air- and moisture-stable and stored indefinitely .
Synthesis Analysis
The synthesis of potassium trifluoroborate compounds can be achieved through various methods. For instance, potassium Boc-protected aminomethyltrifluoroborate was synthesized through a "one-pot" process, demonstrating the versatility and accessibility of these compounds in laboratory settings . Additionally, the synthesis of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate from HFC-245fa and BF3·OEt2 has been described, showcasing a safe synthesis method for alkynyltrifluoroborate compounds .
Molecular Structure Analysis
The molecular structure of potassium 4-Pyridyltrifluoroborate and related compounds allows for their unique reactivity. The presence of the trifluoroborate group is key to their stability and reactivity. These compounds can be used to introduce various functional groups into molecules, as seen in the preparation and use of 4-trifluoroboratotetrahydroisoquinolones via C-H activation .
Chemical Reactions Analysis
Potassium trifluoroborates are highly reactive in cross-coupling reactions. They have been used in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl halides, providing good to excellent yields . Moreover, they have been involved in Rhodium-catalyzed additions to aldehydes and enones, leading to β-functionalized ketones and allylic/benzylic alcohols . The versatility of these compounds is further demonstrated by their use in direct C-H arylation of pyridine N-oxides .
Physical and Chemical Properties Analysis
The physical properties of potassium trifluoroborates, such as their crystalline solid form, contribute to their chemical stability and ease of handling. They are air- and moisture-stable, which is advantageous for long-term storage and use in combinatorial chemistry . Their chemical properties, including the ability to undergo addition reactions with enones and aldehydes, as well as their reactivity in cross-coupling reactions, make them valuable reagents in organic synthesis .
Wissenschaftliche Forschungsanwendungen
-
Suzuki-Miyaura Cross-Coupling Reaction
- Application : Potassium 4-Pyridyltrifluoroborate is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction, which is widely used in organic synthesis.
- Method : The reaction typically involves the coupling of an aryl or vinyl boronic acid (or a boronate ester or trifluoroborate) with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base .
- Results : This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
-
Heck Cross-Coupling Reaction
- Application : Potassium 4-Pyridyltrifluoroborate may also be used in Heck cross-coupling reactions .
- Method : The Heck reaction is a palladium-catalyzed carbon-carbon coupling between aryl halides or vinyl halides and activated alkenes in the presence of a base .
- Results : This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
-
Negishi Cross-Coupling Reaction
- Application : Potassium 4-Pyridyltrifluoroborate can be used in Negishi cross-coupling reactions .
- Method : The Negishi coupling is a nickel- or palladium-catalyzed coupling of organozinc compounds with various halides (aryl, vinyl, benzyl, or allyl) .
- Results : This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
-
Petasis Borono-Mannich Multicomponent Reaction
- Application : Potassium 4-Pyridyltrifluoroborate is used in Petasis borono-Mannich multicomponent reactions .
- Method : The Petasis reaction is a multicomponent reaction that couples a carbonyl derivative, an amine, and boronic acids to yield substituted amines .
- Results : This reaction is used to create a diverse range of chiral derivatives, including α-amino acids .
-
Synthesis of α-Amino Esters
- Application : Potassium 4-Pyridyltrifluoroborate is used in the synthesis of α-amino esters .
- Method : The synthesis of α-amino esters is achieved through the Petasis borono-Mannich multicomponent reaction using ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions .
- Results : This method allows for the enantioselective synthesis of α-amino esters .
-
Agriculture
- Application : While there’s no specific mention of Potassium 4-Pyridyltrifluoroborate, potassium in general plays a key role in agriculture .
- Method : Potassium is an important nutrient that plays a critical role in crop growth and development .
- Results : Proper application of potassium improves the agricultural-product quality and develops resistance against different environmental stresses .
-
Synthesis of Fluorinated Aryl Boronates
- Application : Potassium 4-Pyridyltrifluoroborate can be used in the synthesis of fluorinated aryl boronates .
- Method : This involves the borylation of suitable precursors to generate fluorinated aryl boronates .
- Results : These fluorinated aryl boronates serve as versatile building blocks for organic synthesis .
-
Generation of Dihalogenoorganoborane
-
Lewis Acid Catalyst Precursors
- Application : Potassium 4-Pyridyltrifluoroborate can be used as Lewis Acid Catalyst Precursors .
- Method : This involves the use of Potassium 4-Pyridyltrifluoroborate as a precursor in the formation of Lewis acid catalysts .
- Results : The Lewis acid catalysts generated can be used in various organic synthesis reactions .
-
Crystallization-Induced Asymmetric Transformations
- Application : Potassium 4-Pyridyltrifluoroborate can be used in crystallization-induced asymmetric transformations .
- Method : This involves the use of Potassium 4-Pyridyltrifluoroborate in the formation of crystals .
- Results : The crystals generated can be used in various organic synthesis reactions .
-
Diastereoselective Allylation Reactions of Aldehydes
- Application : Potassium 4-Pyridyltrifluoroborate can be used in diastereoselective allylation reactions of aldehydes .
- Method : This involves the use of Potassium 4-Pyridyltrifluoroborate as a reagent in the allylation of aldehydes .
- Results : The products of these reactions can be used in various organic synthesis reactions .
-
Lewis-Acid-Catalyzed Mannich-type Reactions
- Application : Potassium 4-Pyridyltrifluoroborate can be used in Lewis-acid-catalyzed Mannich-type reactions .
- Method : This involves the use of Potassium 4-Pyridyltrifluoroborate as a reagent in the Mannich reaction .
- Results : The products of these reactions can be used in various organic synthesis reactions .
-
Synthesis of Alkyltrifluoroborates
- Application : Potassium 4-Pyridyltrifluoroborate can be used in the synthesis of alkyltrifluoroborates .
- Method : This involves the decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions .
- Results : This method provides primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .
-
Preparation of Potassium Organotrifluoroborates
- Application : Potassium 4-Pyridyltrifluoroborate can be used in the preparation of potassium organotrifluoroborates .
- Method : This involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .
- Results : This method provides a new synthetic method for the preparation of potassium organotrifluoroborates .
-
Synthesis of Boron-Substituted Ethers
- Application : Potassium 4-Pyridyltrifluoroborate can be used in the synthesis of boron-substituted ethers .
- Method : This involves the oxa-Matteson reaction which enables sequential oxygen and carbenoid insertions into diverse alkyl- and arylboronates .
- Results : This method provides a wide range of boron-substituted ethers .
-
Synthesis of β-Trifluoroborato Compounds
- Application : Potassium 4-Pyridyltrifluoroborate can be used in the synthesis of β-trifluoroborato compounds .
- Method : This involves a copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds with tetrahydroxydiborane .
- Results : This method provides direct, efficient access to boronic acids and their derivatives .
-
Preparation of Potassium Trifluoroboratohomoenolates
- Application : Potassium 4-Pyridyltrifluoroborate can be used in the preparation of potassium trifluoroboratohomoenolates .
- Method : This involves the preparation of ketone-, ester-, and amide-containing potassium trifluoroboratohomoenolates from the corresponding unsaturated carbonyl compounds .
- Results : These trifluoroboratohomoenolates are effective coupling partners in the Suzuki-Miyaura reaction with various electrophiles .
-
Synthesis of Potassium Halomethyltrifluoroborates
- Application : Potassium 4-Pyridyltrifluoroborate can be used in the synthesis of potassium halomethyltrifluoroborates .
- Method : This involves the in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
- Results : This method provides a new synthetic method for the preparation of potassium halomethyltrifluoroborates .
Safety And Hazards
Potassium 4-Pyridyltrifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and ensure adequate ventilation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .
Eigenschaften
IUPAC Name |
potassium;trifluoro(pyridin-4-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3N.K/c7-6(8,9)5-1-3-10-4-2-5;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPOSOZRTRIRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=NC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649122 | |
| Record name | Potassium trifluoro(pyridin-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-Pyridyltrifluoroborate | |
CAS RN |
1111732-87-6 | |
| Record name | Borate(1-), trifluoro-4-pyridinyl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(pyridin-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-Pyridyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)












